4-(Chloromethyl)-2-ethoxy-1-nitrobenzene
Overview
Description
4-(Chloromethyl)-2-ethoxy-1-nitrobenzene is an organic compound characterized by a benzene ring substituted with a chloromethyl group, an ethoxy group, and a nitro group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Nitration: The starting material, 2-ethoxytoluene, undergoes nitration using concentrated nitric acid and sulfuric acid to introduce the nitro group, forming 2-ethoxy-4-methylnitrobenzene.
Chloromethylation: The nitro compound is then subjected to chloromethylation using formaldehyde and hydrochloric acid in the presence of zinc chloride, yielding this compound.
Industrial Production Methods: In industrial settings, the compound is synthesized using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
Types of Reactions:
Oxidation: The nitro group can be oxidized to form a nitroso compound or further oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents like iron and hydrochloric acid.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Iron, hydrochloric acid, hydrogen gas with a catalyst.
Substitution: Sodium hydroxide, ammonia.
Major Products Formed:
Oxidation: 4-(chloromethyl)-2-ethoxybenzoic acid.
Reduction: 4-(chloromethyl)-2-ethoxyaniline.
Substitution: 4-(ethoxy)-2-nitroaniline.
Scientific Research Applications
4-(Chloromethyl)-2-ethoxy-1-nitrobenzene is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is employed in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets and pathways:
Molecular Targets: It may bind to specific enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
4-(Chloromethyl)-2-ethoxy-1-nitrobenzene is compared with similar compounds such as 4-(chloromethyl)benzoic acid and 2-ethoxytoluene:
Uniqueness: Unlike 4-(chloromethyl)benzoic acid, it contains an ethoxy group, which influences its reactivity and solubility.
Similar Compounds: 4-(chloromethyl)benzoic acid, 2-ethoxytoluene, 4-(chloromethyl)aniline.
This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its unique chemical properties and versatile reactivity make it a valuable compound in various fields.
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Properties
IUPAC Name |
4-(chloromethyl)-2-ethoxy-1-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-2-14-9-5-7(6-10)3-4-8(9)11(12)13/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYUROFBJONFBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CCl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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